molecular formula C23H15ClN2O3 B14094448 1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14094448
M. Wt: 402.8 g/mol
InChI Key: AUKAOHKEJJLDJT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-chlorobenzaldehyde, methylpyridine, and a suitable pyrrole precursor.

    Functional group modifications:

    Purification: The final product is typically purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize efficiency and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or heterocyclic core.

Scientific Research Applications

1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling pathways and gene expression .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H15ClN2O3

Molecular Weight

402.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H15ClN2O3/c1-13-5-10-17-16(12-13)21(27)19-20(14-6-8-15(24)9-7-14)26(23(28)22(19)29-17)18-4-2-3-11-25-18/h2-12,20H,1H3

InChI Key

AUKAOHKEJJLDJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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